molecular formula C8H8F2O2 B3364022 3,6-Difluoro-1,2-benzenedimethanol CAS No. 1092449-21-2

3,6-Difluoro-1,2-benzenedimethanol

Cat. No.: B3364022
CAS No.: 1092449-21-2
M. Wt: 174.14 g/mol
InChI Key: HBRPNLKMJKLLQB-UHFFFAOYSA-N
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Description

3,6-Difluoro-1,2-benzenedimethanol is an organic compound with the molecular formula C8H8F2O2. It is characterized by the presence of two fluorine atoms and two hydroxymethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Difluoro-1,2-benzenedimethanol typically involves the fluorination of a suitable precursor, followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 3,6-difluorobenzene with formaldehyde in the presence of a catalyst to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-1,2-benzenedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Difluoro-1,2-benzenedimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-1,2-benzenedimethanol involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The hydroxymethyl groups can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-1,2-benzenedimethanol
  • 3,6-Dichloro-1,2-benzenedimethanol
  • 3,6-Difluoro-1,2-benzenediol

Uniqueness

3,6-Difluoro-1,2-benzenedimethanol is unique due to the specific positioning of the fluorine atoms and hydroxymethyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

[3,6-difluoro-2-(hydroxymethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRPNLKMJKLLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (792 mg, 19.8 mmol) was suspended in THF (6 ml) and cooled in an ice bath. A solution of 4,7-difluoro-isobenzofuran-1,3-dione (730 mg, 3.97 mmol) in THF (6 ml) was added during 5 min. After completion of the reaction (5 min), diethyl ether (30 ml) was added. Subsequently, 2 ml of EA were added in order to decompose excess of lithium aluminium hydride, and thereafter water was slowly added until the alumina salts precipitated. The supernatant was decanted and the precipitate washed twice with EA. The combined extracts were dried over sodium sulfate, filtered and evaporated to dryness to yield 360 mg of the title compound.
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
6 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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